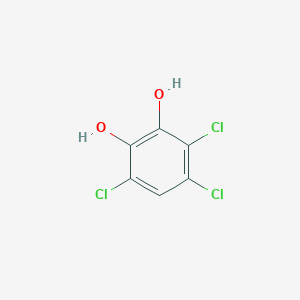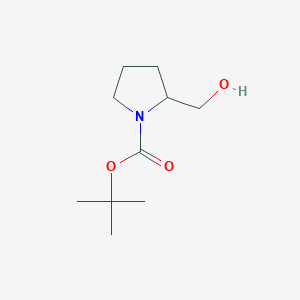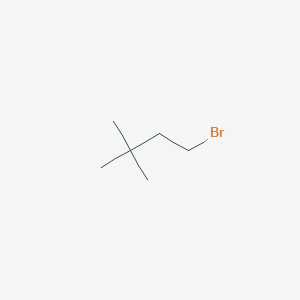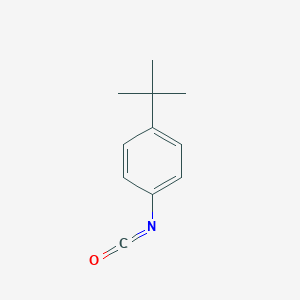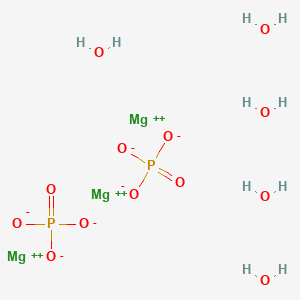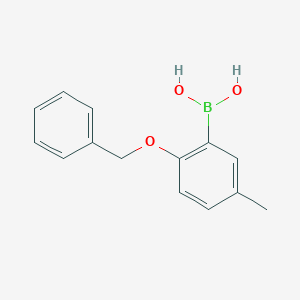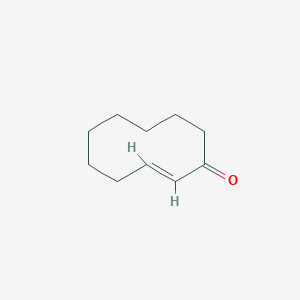
(E)-2-Cyclodecen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Cyclodecen-1-one, also known as (E)-2-CDK, is a cyclic ketone that has attracted significant attention in the scientific community due to its unique chemical properties and potential applications. This compound is a colorless liquid with a pleasant odor and is widely used in various industries, including pharmaceuticals, fragrance, and flavor. It is synthesized from the reaction of cyclopentadiene and acrolein, and its chemical structure is shown below.
Mécanisme D'action
The mechanism of action of (E)-2-CDK is not fully understood, but it is believed to act by modulating the activity of certain enzymes and receptors in the body. For example, (E)-2-CDK has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism.
Effets Biochimiques Et Physiologiques
(E)-2-CDK has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. In animal studies, (E)-2-CDK has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and to inhibit the growth of cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-2-CDK is its high purity and stability, which makes it an ideal compound for laboratory experiments. It is also relatively easy to synthesize and can be produced in large quantities. However, (E)-2-CDK is highly reactive and can undergo isomerization or degradation under certain conditions, which can affect its biological activity. Therefore, it is important to handle (E)-2-CDK with care and to optimize the reaction conditions to ensure its stability and purity.
Orientations Futures
There are several future directions for the research on (E)-2-CDK. One potential area of interest is its use as a drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of novel synthetic routes for (E)-2-CDK that can improve its yield and purity. Additionally, the biological activity and mechanism of action of (E)-2-CDK need to be further elucidated to fully understand its potential applications in various fields of science.
Conclusion:
In conclusion, (E)-2-CDK is a unique cyclic ketone that has attracted significant attention in the scientific community due to its potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (E)-2-CDK and to develop novel applications for this compound.
Méthodes De Synthèse
The synthesis of (E)-2-CDK is a two-step process that involves the reaction of cyclopentadiene and acrolein in the presence of a catalyst. The first step is the Diels-Alder reaction, which produces the adduct 2,5-norbornadiene. The second step involves the thermal isomerization of 2,5-norbornadiene to (E)-2-CDK. This reaction is highly selective, and the yield of (E)-2-CDK can be improved by optimizing the reaction conditions, such as temperature and catalyst concentration.
Applications De Recherche Scientifique
(E)-2-CDK has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, (E)-2-CDK has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been explored as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In the fragrance and flavor industry, (E)-2-CDK is widely used as a key ingredient in perfumes, soaps, and detergents due to its pleasant odor and stability.
Propriétés
Numéro CAS |
10035-98-0 |
|---|---|
Nom du produit |
(E)-2-Cyclodecen-1-one |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(2E)-cyclodec-2-en-1-one |
InChI |
InChI=1S/C10H16O/c11-10-8-6-4-2-1-3-5-7-9-10/h6,8H,1-5,7,9H2/b8-6+ |
Clé InChI |
ZJVWSGLEWZZJFQ-SOFGYWHQSA-N |
SMILES isomérique |
C1CCC/C=C/C(=O)CCC1 |
SMILES |
C1CCCC=CC(=O)CCC1 |
SMILES canonique |
C1CCCC=CC(=O)CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




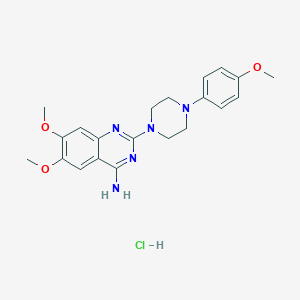
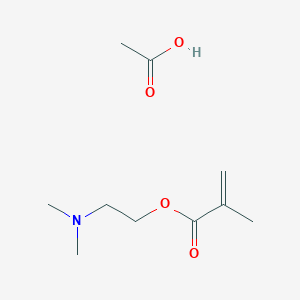
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)


